2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS: 394231-24-4; molecular formula: C₁₈H₁₄N₄OS₃; molecular weight: 398.517 g/mol) is a hybrid heterocyclic molecule combining benzothiazole and 1,3,4-thiadiazole pharmacophores linked via a sulfanyl-acetamide bridge . Its structural complexity enables diverse biological interactions, particularly in oncology and neurology, as suggested by analogs in the literature.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS3/c1-11-5-4-6-12(9-11)16-21-22-17(26-16)20-15(23)10-24-18-19-13-7-2-3-8-14(13)25-18/h2-9H,10H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXPJGFOLHQZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole and thiadiazole precursors. These precursors are then reacted under specific conditions to form the final product. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research has indicated that derivatives of benzothiazole compounds exhibit significant antibacterial properties. The presence of the benzothiazole and thiadiazole rings in 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide suggests potential for antimicrobial activity against various pathogens. Studies have shown that modifications to the benzothiazole structure can enhance its efficacy against resistant strains of bacteria.
Anticancer Properties : The compound's structural components are also linked to anticancer activity. Benzothiazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been evaluated for their effects on tumor growth in vitro and in vivo models.
Neuroprotective Effects : Emerging studies suggest that compounds featuring benzothiazole and thiadiazole moieties may offer neuroprotective benefits. They are being investigated for their potential role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by inhibiting monoamine oxidase enzymes and cholinesterases.
Biological Studies
Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition assays to assess its interaction with biological targets. For example, its inhibitory effects on acetylcholinesterase and butyrylcholinesterase have been explored, indicating potential applications in treating cognitive disorders.
Cellular Mechanisms of Action : Investigations into the cellular mechanisms reveal that this compound may modulate signaling pathways involved in inflammation and cell survival. This makes it a candidate for further research into anti-inflammatory therapies.
Industrial Applications
Material Science : The unique chemical properties of this compound make it suitable for applications in material science. Its ability to act as a precursor in synthesizing novel materials with specific electronic or optical properties is being explored.
Development of New Drugs : The pharmaceutical industry is increasingly interested in compounds like this compound for drug development. The compound's diverse biological activities position it as a promising candidate for further optimization and clinical trials.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Synthesis and Biological Evaluation of Benzothiazole Derivatives | Antimicrobial Activity | Several derivatives showed enhanced activity against resistant bacterial strains. |
| Neuroprotective Potential of Benzothiazole Compounds | Neuroprotection | Compounds demonstrated inhibition of monoamine oxidase B with potential benefits for neurodegenerative diseases. |
| Anticancer Activity of Thiadiazole Derivatives | Anticancer Properties | Induced apoptosis in cancer cell lines; specific derivatives showed significant tumor growth inhibition. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Structural and Functional Insights
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., nitro): Compounds like 8 (4-nitrophenylamino) exhibit strong Akt inhibition (86.52%) due to enhanced π-π stacking with kinase active sites . Lipophilic Groups (e.g., methylphenyl): The target compound’s 3-methylphenyl group balances lipophilicity and steric bulk, favoring blood-brain barrier penetration (inferred from anticonvulsant analogs) . Halogenated Derivatives (e.g., 4-chlorobenzyl): Higher melting points (132–140°C) suggest improved crystallinity, which may enhance stability but reduce solubility .
Heterocycle Modifications :
- Benzothiazole vs. Benzo[d]oxazole : Replacing benzothiazole with oxazole (e.g., 5l ) reduces electron-withdrawing effects, altering binding to redox-sensitive targets (e.g., antioxidant enzymes) .
Mechanistic Divergence :
- Anticancer vs. Anticonvulsant Activity : While nitro-substituted analogs (e.g., 8 ) target Akt in cancer, methoxy/methylphenyl derivatives (e.g., 5j ) show anticonvulsant efficacy, highlighting substituent-driven selectivity .
Key Research Findings
- Anticancer Potential: The target compound’s benzothiazole-thiadiazole scaffold aligns with Compound 8, which induces apoptosis via Akt inhibition. However, the 3-methylphenyl group may reduce off-target toxicity compared to nitro groups .
- Neuroprotection : Benzo[d]oxazole analogs (e.g., 5l ) demonstrate radical scavenging activity, implying that the target compound’s benzothiazole core could be modified for neurodegenerative applications .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative featuring both benzothiazole and thiadiazole moieties, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential applications in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:
- Formation of Benzothiazole Derivative : The initial step may involve the reaction of 2-aminobenzenethiol with appropriate carbonyl compounds.
- Thiadiazole Formation : Subsequent reactions may involve the condensation of thioketones and hydrazine derivatives to form the thiadiazole ring.
- Final Acetamide Formation : The final acetamide structure is achieved by reacting the synthesized thiadiazole with acetic anhydride or acetic acid.
Anticancer Activity
Research has shown that derivatives containing thiadiazole and benzothiazole exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines:
- IC50 Values : Some derivatives have shown IC50 values as low as 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells, indicating potent anti-proliferative effects .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Bcr-Abl tyrosine kinase pathway .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 10.7 to 21.4 μmol/mL for various bacterial strains .
- Broad Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study 1: Anticancer Evaluation
In a study evaluating various thiadiazole derivatives, it was found that compounds similar to This compound exhibited significant anti-proliferative effects on MCF-7 cells. The study highlighted that these compounds induced apoptosis and cell cycle arrest in the G0/G1 phase, showcasing their potential as anticancer agents .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of benzothiazole derivatives demonstrated that compounds with similar structures had potent activity against several foodborne pathogens. The best-performing compound in this series exhibited an MIC significantly lower than that of standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells prevents further proliferation.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
- Inhibition of Key Enzymes : Compounds like these often inhibit critical enzymes involved in cell signaling pathways.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions to construct the benzothiazole and thiadiazole moieties. For example, thiosemicarbazide derivatives may react with acyl chlorides or undergo cyclization with POCl₃ under reflux (80–90°C) to form the thiadiazole core . Key steps include:
- Thiadiazole ring formation : Reacting substituted carboxylic acids with thiosemicarbazides in POCl₃, followed by pH adjustment (8–9) for precipitation .
- Sulfanyl-acetamide linkage : Alkylation of thiol intermediates with chloroacetamide derivatives in solvents like ethanol or DMF, monitored by TLC (e.g., chloroform:methanol 7:3) . Optimization involves controlling temperature, solvent polarity, and stoichiometry. For instance, refluxing in absolute ethanol for 4–6 hours improves yield .
Q. Which spectroscopic methods are critical for structural characterization?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methylphenyl on thiadiazole, benzothiazole sulfanyl groups) .
- IR : Identifies amide C=O (~1650–1680 cm⁻¹) and thiol/sulfanyl S–H/S–C stretches .
- Mass spectrometry : Validates molecular weight (e.g., via EIMS or HRMS) and fragmentation patterns .
- Elemental analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N, S content .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:
- Purity variations : Impurities from incomplete recrystallization (e.g., DMSO/water mixtures) can skew assays . Validate purity via HPLC (>95%) .
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or bacterial strains may yield divergent results. Standardize protocols using CLSI guidelines .
- Structural analogs : Minor substituent changes (e.g., bromophenyl vs. methylphenyl) drastically alter activity. Perform SAR studies to isolate critical functional groups .
Q. What strategies improve yield in large-scale synthesis?
- Solvent-free reactions : Reduce side products by avoiding solvents in cyclization steps .
- Catalytic POCl₃ : Use substoichiometric POCl₃ (0.5–1 eq) with microwave-assisted heating to accelerate thiadiazole formation .
- Flow chemistry : Continuous reactors enhance reproducibility for intermediates like 2-[(benzothiazol-2-yl)sulfanyl]acetohydrazide .
Q. How can computational methods guide derivative design?
- Docking studies : Model interactions with biological targets (e.g., EGFR kinase or bacterial topoisomerase IV) using AutoDock Vina. Prioritize derivatives with high binding affinity .
- DFT calculations : Predict reactivity of sulfanyl groups or amide linkages for functionalization .
- ADMET profiling : Use SwissADME to optimize logP (2–3) and polar surface area (<140 Ų) for bioavailability .
Methodological Challenges
Q. How are reaction intermediates stabilized during synthesis?
- Low-temperature storage : Thiol intermediates (e.g., 5-mercapto-1,3,4-thiadiazoles) degrade at room temperature; store at –20°C under nitrogen .
- Inert atmospheres : Use Schlenk lines for air-sensitive steps (e.g., alkylation of thiols) .
Q. What analytical techniques resolve crystallographic ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
